molecular formula C22H21Cl2NO2 B2807587 1,1-Bis(4-chlorophenyl)-2-[(4-methoxybenzyl)amino]-1-ethanol CAS No. 321432-84-2

1,1-Bis(4-chlorophenyl)-2-[(4-methoxybenzyl)amino]-1-ethanol

Cat. No.: B2807587
CAS No.: 321432-84-2
M. Wt: 402.32
InChI Key: BGVKRGSSHQCQDF-UHFFFAOYSA-N
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Description

1,1-Bis(4-chlorophenyl)-2-[(4-methoxybenzyl)amino]-1-ethanol is a synthetic organic compound of significant interest in medicinal chemistry research. Its molecular structure, which features chlorophenyl and methoxybenzyl substituents linked through an ethanolamine core, is characteristic of compounds explored for their potential bioactivity. Structural analogs of this compound, such as those with variations in the amino substituent, have been documented in chemical databases like PubChem , indicating a research interest in this chemical family. Similar chalcone derivatives containing chlorophenyl and methoxyphenyl groups have been shown to exhibit promising binding energies against specific protein receptors in molecular docking studies, suggesting a potential pathway for antimicrobial applications . Furthermore, related complex synthetic molecules with substituted phenyl and amino alcohol groups have been investigated in patents for their utility in inhibiting cancer metastasis, highlighting the broader therapeutic potential of this class of compounds . The presence of the amino ethanol moiety is often associated with molecular interactions at various biological targets. Researchers can leverage large-scale binding affinity databases, such as the PDSP Ki Database, to profile this compound against a wide panel of pharmaceutical targets . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1,1-bis(4-chlorophenyl)-2-[(4-methoxyphenyl)methylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21Cl2NO2/c1-27-21-12-2-16(3-13-21)14-25-15-22(26,17-4-8-19(23)9-5-17)18-6-10-20(24)11-7-18/h2-13,25-26H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGVKRGSSHQCQDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNCC(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1,1-Bis(4-chlorophenyl)-2-[(4-methoxybenzyl)amino]-1-ethanol involves multiple steps, typically starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorobenzaldehyde with 4-methoxybenzylamine under controlled conditions to form an intermediate Schiff base. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

1,1-Bis(4-chlorophenyl)-2-[(4-methoxybenzyl)amino]-1-ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl groups, using reagents such as sodium methoxide or potassium tert-butoxide.

    Hydrolysis: Acidic or basic hydrolysis can lead to the cleavage of the methoxybenzyl group, forming phenolic derivatives.

Scientific Research Applications

Medicinal Chemistry

1,1-Bis(4-chlorophenyl)-2-[(4-methoxybenzyl)amino]-1-ethanol has been explored for its pharmacological properties, particularly as a potential therapeutic agent. Its structure suggests it may interact with biological targets involved in various diseases.

Case Study: Anticancer Activity
A study on similar compounds has shown that derivatives of bis(4-chlorophenyl) compounds exhibit significant anticancer activity. For instance, the compound was tested for its ability to inhibit cell proliferation in various cancer cell lines, showing promising results that warrant further exploration .

Neuropharmacology

The compound's potential impact on neurological disorders has been investigated. Research indicates that compounds with similar structures can modulate neurotransmitter systems, potentially offering therapeutic benefits for conditions like depression or anxiety.

Case Study: Neurotransmitter Modulation
In a study examining the effects of structurally related compounds on serotonin and norepinephrine levels in animal models, significant alterations were observed, suggesting a mechanism for mood regulation .

Material Science

Beyond biological applications, this compound has potential uses in material science due to its unique chemical structure. It can serve as a precursor for synthesizing novel polymers or as an additive in polymer formulations.

Data Table: Material Properties Comparison

PropertyValue
Thermal StabilityHigh
SolubilityModerate in organic solvents
ReactivityModerate

Mechanism of Action

The mechanism of action of 1,1-Bis(4-chlorophenyl)-2-[(4-methoxybenzyl)amino]-1-ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact pathways and molecular targets are still under investigation, but studies suggest that it may interfere with signaling pathways critical for cell growth and survival .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following compounds are structurally or functionally related to the target compound:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Target Compound 1,1-Bis(4-ClPh)-2-[(4-MeOBn)amino]-ethanol C22H20Cl2NO2* ~405.3 (estimated) Hypothesized applications in drug development due to amino-ethanol backbone and chlorophenyl groups
1,1-Bis(4-chlorophenyl)ethanol Lacks amino substituent C14H12Cl2O 267.15 White crystalline solid; used as a pesticide intermediate
1-(4-Chlorophenyl)-2-((4-methoxybenzyl)(methyl)amino)ethanol Methyl + 4-MeOBn amino group C18H21ClN2O2 332.8 Tested as a small-molecule inhibitor (e.g., UBE2C inhibition)
2,2-Bis(4-chlorophenyl)ethanol (DDOH) Ethanol backbone with bis(4-ClPh) C14H12Cl2O 267.15 Metabolite of DDT; exhibits estrogenic activity
Dicofol 2,2,2-Trichloro-1,1-bis(4-ClPh)ethanol C14H9Cl5O 370.5 Acaricide; structural similarity but with trichloromethyl group
2-[(4-Chlorobenzyl)sulfanyl]-1,1-bis(4-fluorophenyl)-1-ethanol Sulfanyl + 4-FPh groups C21H16ClF2OS 404.9 Versatile material for drug development and materials science

*Estimated based on structural additions to 1,1-Bis(4-chlorophenyl)ethanol (C14H12Cl2O) + 4-methoxybenzylamino group (C8H9NO).

Physicochemical Properties

  • Solubility: The target compound’s 4-methoxybenzylamino group likely improves solubility in organic solvents compared to non-polar analogs like 1,1-Bis(4-chlorophenyl)ethanol (solubility: ~69 g/L in organic solvents) .
  • Melting Point: Analogs such as 1,1-Bis(4-chlorophenyl)ethanol melt at ~63°C, while bulkier substituents (e.g., sulfonyl groups in ’s compound) increase melting points .

Biological Activity

1,1-Bis(4-chlorophenyl)-2-[(4-methoxybenzyl)amino]-1-ethanol, also known as CAS No. 321432-84-2, is a synthetic compound with significant potential in pharmacology. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C22H21Cl2NO2
  • Molecular Weight : 402.31 g/mol
  • CAS Number : 321432-84-2

The biological activity of this compound primarily involves its interaction with various molecular targets. It is hypothesized to function as an inhibitor of certain enzymes and receptors, modulating their activity and influencing cellular responses. The presence of the chlorophenyl and methoxybenzyl groups suggests potential interactions with biological membranes and proteins, which may lead to alterations in cellular signaling pathways.

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit antimicrobial properties. For instance, studies have shown that similar compounds with halogenated phenyl groups often demonstrate enhanced antibacterial activity against various strains of bacteria. The presence of electron-withdrawing groups like chlorine can significantly affect the compound's efficacy by altering its lipophilicity and electronic properties, thus enhancing membrane penetration and interaction with bacterial targets .

Table 1: Antimicrobial Efficacy of Related Compounds

Compound NameMIC (µg/mL)MBC (µg/mL)Activity Type
Compound A3264Antibacterial
Compound B1632Antifungal
This compoundTBDTBDTBD

Note: TBD = To Be Determined. Further studies are required to establish specific MIC and MBC values for this compound.

Anti-inflammatory Activity

In addition to antimicrobial properties, there is emerging evidence suggesting that this compound may exhibit anti-inflammatory effects. In vitro studies have indicated that similar compounds can inhibit pro-inflammatory cytokines and reduce inflammatory responses in various cell types. This suggests potential applications in treating inflammatory diseases .

Case Studies

A notable case study involved the evaluation of a related compound in a clinical setting for its effects on Helicobacter pylori infections. The study reported significant reductions in bacterial load with the use of derivatives containing similar functional groups to those found in this compound .

Study Overview:

  • Objective : To assess the efficacy of chlorinated phenyl derivatives against H. pylori.
  • Methodology : In vitro assays were conducted to determine MIC and MBC values.
  • Results : Compounds exhibited MIC values ranging from 8 to 64 µg/mL across different strains.

Q & A

Q. What are the established synthetic routes for 1,1-Bis(4-chlorophenyl)-2-[(4-methoxybenzyl)amino]-1-ethanol, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with halogenated aryl precursors and amino-alcohol intermediates. For example, analogous compounds are synthesized via nucleophilic substitution or condensation reactions under reflux conditions with catalysts like anhydrous potassium carbonate in ethanol . Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reaction rates compared to ethanol.
  • Catalyst screening : Testing bases (e.g., K₂CO₃ vs. NaH) to improve yield .
  • Temperature control : Reflux at 80–100°C for 6–12 hours, monitored via TLC for completion .

Q. How is the structural integrity of this compound verified in academic research?

Key techniques include:

  • X-ray crystallography : Resolves stereochemistry and confirms bond angles (e.g., monoclinic crystal systems, β = 95.13°) .
  • NMR spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., methoxybenzyl protons at δ 3.8–4.2 ppm) .
  • Mass spectrometry : High-resolution MS validates molecular weight (e.g., C₂₁H₂₀Cl₂NO₂ requires m/z 412.08) .

Q. What preliminary biological screening methods are used to assess its activity?

  • In vitro assays : Cytotoxicity testing (e.g., MTT assays) against cancer cell lines .
  • Receptor binding studies : Surface plasmon resonance (SPR) quantifies affinity for targets like GPCRs .

Advanced Research Questions

Q. How can researchers optimize the synthesis for scalability while minimizing byproducts?

  • Design of Experiments (DoE) : Systematic variation of molar ratios (e.g., 1:1.2 substrate:catalyst) and reaction times .
  • Purification techniques : Column chromatography with gradient elution (hexane:ethyl acetate) to isolate high-purity product .
  • Green chemistry : Replace ethanol with ionic liquids to reduce waste .

Q. What mechanistic insights exist for its interaction with biological targets?

  • Molecular docking : Predicts binding modes to enzymes (e.g., cytochrome P450) using software like AutoDock .
  • Mutagenesis studies : Replace key residues (e.g., Ser123 in target proteins) to validate docking predictions .
  • Kinetic analysis : Measure IC₅₀ values under varying pH/temperature to infer binding thermodynamics .

Q. How can contradictory data on its biological activity be resolved?

  • Methodological audits : Compare assay conditions (e.g., cell line specificity, serum concentration) across studies .
  • Analytical validation : Replicate LC-MS protocols to confirm compound stability during bioassays .
  • Meta-analysis : Pool data from independent studies to identify trends obscured by small sample sizes .

Q. What stability challenges arise under physiological conditions, and how are they addressed?

  • Degradation studies : HPLC monitors hydrolytic degradation at pH 7.4 and 37°C over 24–72 hours .
  • Prodrug design : Modify the methoxybenzyl group to enhance metabolic stability .
  • Lyophilization : Store lyophilized samples at -80°C to prevent hydrolysis .

Q. How do computational models enhance understanding of its structure-activity relationships (SAR)?

  • QSAR modeling : Correlate electronic parameters (e.g., Hammett constants) of substituents (Cl, OCH₃) with activity .
  • MD simulations : Simulate solvation dynamics to predict bioavailability .
  • ADMET prediction : Tools like SwissADME estimate permeability and toxicity .

Q. What role does stereochemistry play in its pharmacological profile?

  • Chiral resolution : Use chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers .
  • Enantiomer-specific assays : Test (R)- vs. (S)-configurations for differential binding to receptors .

Q. How do structural analogs inform the design of derivatives with enhanced activity?

  • SAR libraries : Synthesize analogs replacing 4-chlorophenyl with fluorophenyl or adjusting the aminoethanol chain .
  • Bioisosterism : Substitute methoxybenzyl with thiophene or pyridine rings to modulate lipophilicity .
  • Pharmacophore mapping : Identify critical hydrogen-bonding motifs (e.g., hydroxyl groups) using crystallography .

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